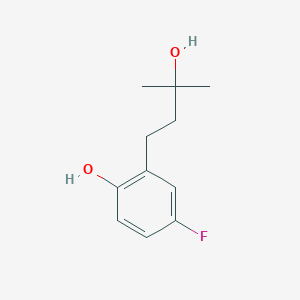
2-(3-Hydroxy-3-methyl)butyl-4-fluorophenol
Cat. No. B8453618
M. Wt: 198.23 g/mol
InChI Key: JPHFLGNPXDDEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06800651B2
Procedure details


A solution of 6-fluoro-2,2-dimethyl-chroman-4-one (EP 193493; 1 equiv.) in ethanol (0.24 M) was treated with copper chromite (0.6 equiv.). The reaction was heated to 200° C. for 6 hours at 3000 psi of hydrogen gas. The reaction was filtered and concentrated to a solid. The crude material was recrystallized form hot hexanes to give the title compound. MS found 198 [M+H]+



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:13])([CH3:12])[CH2:6][C:5]2=O.[H][H].C([OH:19])C>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:12][C:7]([OH:19])([CH2:6][CH2:5][C:4]1[CH:3]=[C:2]([F:1])[CH:11]=[CH:10][C:9]=1[OH:8])[CH3:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C(CC(OC2=CC1)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was recrystallized form hot hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(CCC1=C(C=CC(=C1)F)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

